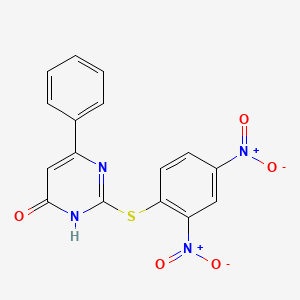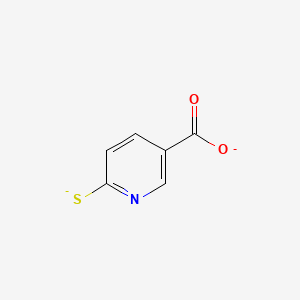![molecular formula C25H26N4O B15284535 1-methyl-1H-indole-2,3-dione 3-[(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone]](/img/structure/B15284535.png)
1-methyl-1H-indole-2,3-dione 3-[(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-1H-indole-2,3-dione 3-[(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone] is a complex organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is notable for its unique structure, which combines an indole moiety with a carbazole derivative, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-indole-2,3-dione 3-[(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone] typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Carbazole Derivative: The carbazole derivative can be synthesized through various methods, including the cyclization of appropriate precursors under specific conditions.
Coupling Reaction: The final step involves coupling the indole and carbazole derivatives using hydrazone formation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-indole-2,3-dione 3-[(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone] can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy derivatives .
Scientific Research Applications
1-methyl-1H-indole-2,3-dione 3-[(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone] has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-1H-indole-2,3-dione 3-[(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone] involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-1-methyl-1H-indole-2,3-dione
- 1-ethyl-5-methoxy-1H-indole-2,3-dione
- 5,6-dimethoxy-1H-indole-2,3-dione
Uniqueness
1-methyl-1H-indole-2,3-dione 3-[(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone] is unique due to its combination of an indole moiety with a carbazole derivative. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C25H26N4O |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-[(E)-(6-tert-butyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydrazinylidene]-1-methylindol-2-one |
InChI |
InChI=1S/C25H26N4O/c1-25(2,3)15-12-13-19-18(14-15)16-9-7-10-20(22(16)26-19)27-28-23-17-8-5-6-11-21(17)29(4)24(23)30/h5-6,8,11-14,26H,7,9-10H2,1-4H3/b27-20+,28-23? |
InChI Key |
XIJYCRLQCSIOTQ-HSRQHDDOSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC\3=C2CCC/C3=N\N=C4C5=CC=CC=C5N(C4=O)C |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC3=C2CCCC3=NN=C4C5=CC=CC=C5N(C4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-Chloro-4-hydroxy-5-methoxybenzylidene)-3-[(2-chloro-4-hydroxy-5-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15284452.png)
![N-(4-bromophenyl)-2-{2-[4-(dimethylamino)benzylidene]hydrazino}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B15284466.png)
![1-[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B15284474.png)
![3-[[(E)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B15284478.png)
![(6Z)-6-[[2-[4-(3,5-dimethylpyrazol-1-yl)-6-(4-methylanilino)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B15284483.png)
![3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15284485.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15284489.png)
![6-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid](/img/structure/B15284499.png)

![1-ethyl-3-{[2-(1-ethylpropylidene)hydrazino]methylene}-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15284517.png)
![3-[(2-Oxoindol-3-yl)amino]-1,3-oxazolidin-2-one](/img/structure/B15284518.png)
![6-methyl-3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B15284519.png)

![N'-{1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}isonicotinohydrazide](/img/structure/B15284537.png)
